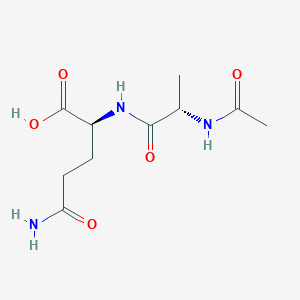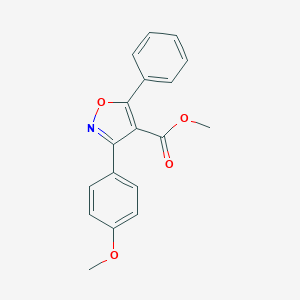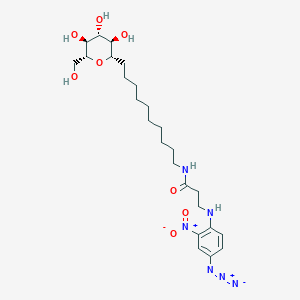
3-Benzoylcholic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylcholic acid, also known as 3-BCA, is a bile acid derivative that has been found to have potential therapeutic applications in various fields of science. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 3-Benzoylcholic acid involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It also activates the AMPK signaling pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Benzoylcholic acid in lab experiments include its ability to penetrate cell membranes and its potential as a drug delivery agent. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-Benzoylcholic acid. These include studying its potential as a treatment for inflammatory diseases such as rheumatoid arthritis, studying its potential as a treatment for cancer, and investigating its potential as a drug delivery agent for various drugs. In addition, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-Benzoylcholic acid involves a multistep process that includes the reaction of cholic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction produces benzoylcholic acid, which is then oxidized to produce this compound. The yield of the reaction can be increased by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
3-Benzoylcholic acid has been found to have potential therapeutic applications in various fields of science. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have potential as a drug delivery agent due to its ability to penetrate cell membranes.
properties
CAS RN |
118121-37-2 |
|---|---|
Molecular Formula |
C31H44O6 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-benzoyloxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C31H44O6/c1-18(9-12-27(34)35)22-10-11-23-28-24(17-26(33)31(22,23)3)30(2)14-13-21(15-20(30)16-25(28)32)37-29(36)19-7-5-4-6-8-19/h4-8,18,20-26,28,32-33H,9-17H2,1-3H3,(H,34,35)/t18-,20+,21-,22-,23+,24+,25-,26+,28+,30+,31-/m1/s1 |
InChI Key |
ZCCKQNFUBAJTGM-MBBAGFOSSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C |
synonyms |
3-benzoylcholic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





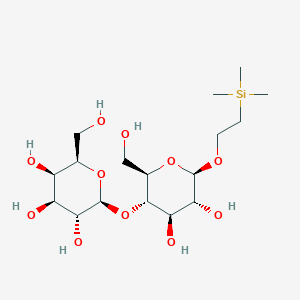
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
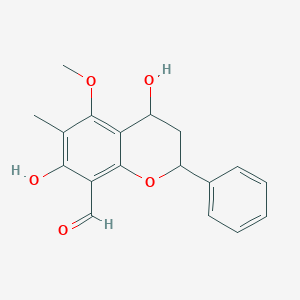
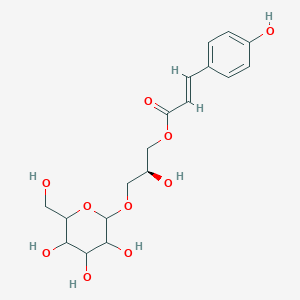
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
